MK-0731 is a potent, allosteric inhibitor of Kinesin Spindle Protein (KSP), a motor protein essential for the formation of a functional mitotic spindle during cell division. [REFS-1, REFS-2] By selectively targeting KSP, which is primarily expressed in proliferating cells, MK-0731 induces mitotic arrest, making it a critical tool compound for investigating cancer cell proliferation and mechanisms of antimitotic drug resistance. [3] Its well-defined mechanism and high selectivity distinguish it from traditional antimitotic agents that target the more ubiquitously expressed protein, tubulin. [2]
Direct substitution of MK-0731 with common antimitotics like paclitaxel is unviable for specific research goals due to fundamental differences in mechanism and resistance profiles. Taxanes target tubulin, a protein critical for the function of healthy, non-dividing cells such as neurons, creating potential for confounding off-target effects. [1] In contrast, MK-0731 targets KSP, which is expressed only during mitosis, offering a more precise tool to study cell-cycle arrest. [REFS-1, REFS-2] Critically, MK-0731 retains its inhibitory activity in cancer cell lines that have developed resistance to paclitaxel through mechanisms like P-glycoprotein (Pgp) overexpression, making it an essential, non-interchangeable compound for studying drug-resistant tumors. [2]
MK-0731 demonstrates potent, nanomolar inhibition of KSP with an IC50 of 2.2 nM. [1] This potency is coupled with exceptional target specificity; it is over 20,000-fold selective for KSP when tested against a panel of eight other structurally and functionally related kinesin motor proteins (IC50 > 50 µM for all others). [2]
| Evidence Dimension | Inhibitory Potency (IC50) and Selectivity |
| Target Compound Data | IC50 = 2.2 nM for KSP |
| Comparator Or Baseline | Panel of 8 related kinesins (CENP-E, MKLP-1, Kif3A, etc.) with IC50 > 50,000 nM |
| Quantified Difference | >20,000-fold higher selectivity for KSP |
| Conditions | In vitro enzyme inhibition assays |
This high degree of selectivity ensures that observed biological effects are attributable specifically to KSP inhibition, providing higher confidence and reproducibility in experimental outcomes.
Unlike many conventional chemotherapeutics, MK-0731 is engineered to be a poor substrate for the P-glycoprotein (Pgp) efflux pump. [1] As a result, it maintains potent activity in cell lines that are resistant to paclitaxel due to Pgp overexpression. In a cell-based assay, MK-0731 induced a mitotic block with an IC50 of 19 nM in a Pgp-overexpressing cell line that is refractory to paclitaxel. [1]
| Evidence Dimension | Mitotic Block Potency (IC50) in Resistant Cells |
| Target Compound Data | IC50 = 19 nM (MK-0731) |
| Comparator Or Baseline | Paclitaxel (ineffective in this model) |
| Quantified Difference | MK-0731 remains effective while paclitaxel does not |
| Conditions | Cell-based mitotic arrest assay in a Pgp-overexpressing, paclitaxel-resistant cancer cell line. |
For researchers studying mechanisms of chemoresistance, this compound allows for the specific inhibition of mitosis in models where standard agents like taxanes fail, enabling investigation of downstream pathways.
The pharmacokinetic profile of MK-0731 has been characterized in human clinical trials, providing valuable data for designing preclinical in vivo experiments. At the maximum tolerated dose (17 mg/m²/24 h), the compound exhibits a terminal half-life (t1/2) of approximately 5.9 hours and an average clearance of 153 mL/min. [1] It is characterized as a low clearance compound, and its exposure (AUC) increases proportionally with dose, indicating predictable behavior for dose-response studies. [REFS-1, REFS-2]
| Evidence Dimension | Pharmacokinetic Parameters (Human) |
| Target Compound Data | t1/2 ≈ 5.9 h; Clearance ≈ 153 mL/min |
| Comparator Or Baseline | Dose-proportional exposure |
| Quantified Difference | Not applicable (characterization data) |
| Conditions | Phase I clinical trial, 24-hour continuous intravenous infusion. |
Access to reliable human PK data allows researchers to better design and scale in vivo animal studies, improving the translatability and reproducibility of their findings.
MK-0731 is the indicated tool for cell culture or xenograft studies using cancer models known to overexpress P-glycoprotein (Pgp) or harbor tubulin mutations, where standard agents like paclitaxel are ineffective. [1] Its ability to circumvent these common resistance mechanisms allows for the reliable induction of mitotic arrest to study downstream signaling or potential therapeutic vulnerabilities.
When the research goal is to parse the specific role of KSP in mitosis without the confounding effects of tubulin disruption, MK-0731 is a superior choice. Its >20,000-fold selectivity for KSP over other kinesins ensures that observed phenotypes are directly linked to the target, a crucial factor for mechanistic studies and target validation. [2]
For in vivo studies in animal models, the established pharmacokinetic profile of MK-0731 allows for more rational dosing and scheduling. [3] Its proven ability to inhibit tumor growth in xenograft models to a degree comparable to paclitaxel, combined with its predictable dose-proportional exposure, makes it a reliable positive control or test agent. [1]